Cas no 2034293-21-3 (4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide)
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-Cyclohexyl-N-[[3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
- 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide
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- Inchi: 1S/C20H27N3O3S2/c24-28(25,18-8-6-16(7-9-18)15-4-2-1-3-5-15)21-14-19-22-20(23-26-19)17-10-12-27-13-11-17/h6-9,15,17,21H,1-5,10-14H2
- InChI Key: AEMAUQGHAQWAAO-UHFFFAOYSA-N
- SMILES: C1(S(NCC2ON=C(C3CCSCC3)N=2)(=O)=O)=CC=C(C2CCCCC2)C=C1
Experimental Properties
- Density: 1.270±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 613.2±65.0 °C(Predicted)
- pka: 8.14±0.50(Predicted)
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6559-2117-2μmol |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-5μmol |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-10μmol |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-20μmol |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-1mg |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-2mg |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-3mg |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-4mg |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-5mg |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6559-2117-10mg |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide |
2034293-21-3 | 10mg |
$79.0 | 2023-09-08 |
4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide
Comprehensive Analysis of 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide (CAS No. 2034293-21-3)
The compound 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide (CAS No. 2034293-21-3) is a structurally unique sulfonamide derivative with potential applications in pharmaceutical and biochemical research. Its molecular framework combines a cyclohexyl group, a thian-4-yl moiety, and a 1,2,4-oxadiazole ring, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly exploring its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
In recent years, the demand for novel sulfonamide-based compounds has surged due to their versatility in therapeutic applications. The 1,2,4-oxadiazole scaffold, a key component of this compound, is known for its stability and bioactivity, often serving as a bioisostere for carboxylic acids or esters. This feature aligns with current trends in fragment-based drug design, where researchers seek to optimize molecular fragments for enhanced binding affinity. The inclusion of a thian-4-yl group further diversifies its chemical properties, potentially enabling interactions with sulfur-containing biological molecules.
From a synthetic perspective, 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide exemplifies advancements in heterocyclic chemistry. Its preparation typically involves multi-step reactions, including cyclization and sulfonamide coupling, which are topics of frequent discussion in organic chemistry forums. The compound's CAS No. 2034293-21-3 serves as a critical identifier for researchers accessing databases like SciFinder or Reaxys, where precise nomenclature is essential for literature retrieval.
One of the most searched questions in this domain is: "What are the biological activities of 1,2,4-oxadiazole derivatives?" This compound's oxadiazole ring may contribute to antimicrobial, anti-inflammatory, or anticancer properties, as suggested by analogous structures. Additionally, the sulfonamide group is often associated with carbonic anhydrase inhibition, a mechanism explored in treatments for glaucoma and epilepsy. Such connections make this compound relevant to precision medicine initiatives, where tailored therapies are developed based on molecular profiling.
Another trending topic is the role of scaffold hopping in drug discovery. By modifying the cyclohexyl or thian-4-yl substituents, researchers can generate analogs with improved pharmacokinetic profiles. This strategy is frequently highlighted in computational chemistry studies, where in silico models predict binding modes and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The compound's structural complexity also makes it a candidate for crystallography studies, which are vital for understanding molecular conformations.
Environmental and green chemistry considerations are increasingly shaping synthetic approaches to such compounds. Researchers are investigating solvent-free or catalytic methods to produce 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide with reduced waste. This aligns with broader industry shifts toward sustainable synthesis, a topic gaining traction in academic and industrial circles alike.
In summary, 4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide (CAS No. 2034293-21-3) represents a compelling case study in modern medicinal chemistry. Its multifaceted structure bridges several research hotspots, from enzyme inhibition to molecular modeling, while its synthetic accessibility invites further exploration. As the scientific community continues to prioritize targeted therapies and sustainable practices, this compound is poised to remain a focal point in innovative research.
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